molecular formula C7H7N3O2 B1170848 Infliximab CAS No. 170277-31-3

Infliximab

Katalognummer: B1170848
CAS-Nummer: 170277-31-3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Infliximab is a chimeric monoclonal antibody of murine and human components that specifically binds with high affinity to human tumor necrosis factor-alpha (TNF-α), both in its soluble and transmembrane forms. By forming a stable complex with TNF-α, this compound effectively neutralizes its biological activity, thereby quenching the pro-inflammatory cascade. This mechanism inhibits the recruitment of leukocytes, downregulates the production of inflammatory cytokines such as IL-1 and IL-6, and can induce apoptosis of activated immune cells. This compound is an essential research tool for studying the role of TNF-α in immunology and inflammation. Its applications in basic and translational research include investigating the pathogenesis of autoimmune diseases, validating TNF-mediated signaling pathways, and evaluating the efficacy of novel anti-inflammatory therapeutics in preclinical models. This product is supplied For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any clinical applications in humans or animals.

Eigenschaften

CAS-Nummer

170277-31-3

Molekularformel

C7H7N3O2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cell Line Development and Culture Conditions

This compound is produced via recombinant DNA technology in Chinese Hamster Ovary (CHO) cells engineered to express the antibody. Recent advancements in fermentation processes have focused on optimizing cell culture media and fed-batch strategies to maximize yield. A patented method describes a chemically defined, serum-free culture system that enhances protein titers by 40% compared to traditional media. Critical parameters include maintaining a pH of 6.8–7.2 and dissolved oxygen at 30–50% saturation during the 14-day fermentation cycle.

Harvest and Clarification

Post-fermentation, the cell culture supernatant undergoes depth filtration to remove cellular debris and impurities. A three-stage filtration cascade (1.2 μm → 0.45 μm → 0.2 μm) achieves >99% clarity while retaining this compound in the filtrate. Turbidity measurements post-clarification typically fall below 5 NTU, ensuring compatibility with downstream chromatographic steps.

Downstream Purification: Chromatographic and Filtration Strategies

Affinity Chromatography

The first purification step employs protein A affinity chromatography, which selectively binds the Fc region of this compound. A representative chromatogram shows a sharp elution peak at 10–12 mS/cm conductivity using a pH 3.0 glycine buffer. This step achieves 85–90% recovery, reducing host cell proteins (HCPs) to <50 ppm and DNA to <1 ng/mg.

Anion and Cation Exchange Chromatography

Sequential ion exchange steps further polish the product:

  • Anion Exchange (AEX) : Operated in flow-through mode at pH 8.0, this step removes residual DNA and endotoxins. Recovery exceeds 95%.

  • Cation Exchange (CEX) : Bind-elute mode at pH 6.8 with a NaCl gradient (0–500 mM) separates charge variants, yielding monomeric this compound at >99% purity.

Table 1: Purification Process Recovery Rates

StepRecovery (%)Key Impurities Removed
Affinity85–90HCPs, DNA
Anion Exchange95Endotoxins, leached protein A
Cation Exchange90Aggregates, charge variants
Tangential Flow Filtration98Buffer exchange, concentration

Formulation and Lyophilization

Buffer Composition and Excipients

The final drug substance is formulated to 10 mg/mL in a buffer containing:

  • 500 mg sucrose (cryoprotectant)

  • 0.5 mg polysorbate 80 (surfactant)

  • 2.2 mg monobasic sodium phosphate

  • 6.1 mg dibasic sodium phosphate.
    Lyophilization is conducted at -40°C with a primary drying phase of 24 hours, resulting in a stable powder with <1% moisture content.

Novel Oral Formulation Strategies

Emerging research has developed a colon-targeted oral dosage form using Eudragit S100-coated tablets. Key innovations include:

  • Lyophilized this compound-Inulin Matrix : Enhances stability during tablet compression, with <5% aggregation after 6 months at 25°C.

  • pH-Dependent Coating : Dissolves at ileo-colonic pH (≥7.0), achieving 92% release in simulated intestinal fluid.

Analytical Characterization and Quality Control

Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC with a Tosoh TSKgel G3000SW column resolves monomeric this compound (retention time: 12.3 min) from aggregates (10.1 min) and fragments (14.5 min). Specifications require ≥98% monomer content.

LC-MS/MS Quantification

A validated LC-MS/MS method using immunocapture and tryptic digestion achieves a lower limit of quantification (LLOQ) of 0.5 μg/mL in plasma. Precision (CV <8%) and accuracy (94–106%) meet FDA bioanalytical guidelines.

Table 2: Comparative Analytical Methods

MethodPurposeSensitivityKey Advantage
SEC-HPLCAggregate analysis0.5%High resolution
SDS-PAGEPurity assessment1 μg/bandVisual confirmation
LC-MS/MSPharmacokinetic studies0.5 μg/mLMatrix effect mitigation

Clinical Preparation and Administration

Reconstitution Protocol

Each 100 mg vial is reconstituted with 10 mL sterile water for injection, gently swirling for 60 seconds without shaking. The solution is further diluted in 250 mL 0.9% NaCl to a final concentration ≤4 mg/mL.

Infusion Guidelines

  • Premedication : Optional antihistamines or acetaminophen to mitigate infusion reactions.

  • Rate Control : Initial infusion at 2 mL/min, adjustable based on tolerance.

  • Reaction Management : For hypersensitivity, immediate discontinuation is mandated .

Analyse Chemischer Reaktionen

Structural Basis of TNF-α Binding

Infliximab (149,100 Daltons) binds TNF-α via high-affinity interactions involving:

  • C-D and E-F loops : Stabilize the complex through hydrogen bonds, salt bridges, and Van der Waals forces .

  • TNF-α residues : Contribute to binding at antiparallel β-sheet interfaces .

  • Competitive inhibition : Blocks TNF-α from interacting with p55/p75 receptors, preventing IL-1/IL-6 production .

Key Structural Features

FeatureRoleSource
Chimeric IgG1 frameworkEnables human-mouse hybrid binding specificity
CDR regionsDirectly engage TNF-α epitopes

Mechanism of TNF-α Neutralization

This compound disrupts TNF-α signaling through:

  • Soluble TNF-α binding : Neutralizes free TNF-α in circulation .

  • Transmembrane TNF-α binding : Induces complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC) .

  • Downregulation of pro-inflammatory pathways : Reduces IL-1, IL-6, and matrix metalloproteinases (MMPs) .

Pharmacodynamic Effects

  • Serum TNF-α levels transiently increase post-infusion due to cytokine release .

  • Attenuates endothelial adhesion molecules (E-selectin, ICAM-1) .

Immunogenicity and Antibody Formation

Anti-infliximab antibodies (ATI) develop in 5–23% of patients, leading to:

  • Reduced drug efficacy : ATI shorten clinical response duration (38.5 vs. 65 days, p < 0.001) .

  • Infusion reactions : Immediate (anaphylaxis) or delayed (serum sickness) hypersensitivity .

Risk Mitigation Strategies

StrategyEffectSource
Concomitant immunosuppressantsReduce ATI incidence by 60%
Pre-medication (antihistamines, corticosteroids)Lower infusion reaction severity

Infusion Reaction Mechanisms

Immediate reactions (within 1–2 hours) involve:

Table 1. Types of Immediate Infusion Reactions

MechanismClinical ManifestationsFrequency
Cytokine-release syndrome Fever, chills, myalgia5–23%
IgE-mediated anaphylaxis Urticaria, bronchospasm<1%
Complement activation Hypotension, angioedemaRare

Delayed reactions (1–3 weeks post-infusion) include serum sickness due to immune complex deposition .

Physicochemical Stability

  • Reconstitution : Lyophilized powder requires 10 mL sterile water (pH 7.2), yielding 10 mg/mL solution .

  • Compatibility : Stable in 0.9% NaCl for 3 hours post-reconstitution; aggregates form with improper handling .

Critical Parameters

ParameterRequirementSource
Temperature2–8°C (storage); room temp (administration)
Particulate matterSolution must be colorless to light yellow

Biochemical Degradation Pathways

  • Proteolysis : Cleaved by serum proteases into peptides/amino acids .

  • Reticuloendothelial clearance : Fc-mediated opsonization accelerates elimination (half-life: 7.7–9.5 days) .

Wissenschaftliche Forschungsanwendungen

Indications for Use

Infliximab is primarily indicated for the treatment of several autoimmune conditions:

  • Crohn's Disease : Effective in both adults and children aged 6 years and older who have not responded adequately to other therapies.
  • Ulcerative Colitis : Approved for moderate to severe cases in adults and children aged 6 years and older.
  • Rheumatoid Arthritis : Used in conjunction with methotrexate for adults with moderately to severely active disease.
  • Ankylosing Spondylitis : Approved for adult patients.
  • Psoriatic Arthritis : Indicated for adults with this condition.
  • Plaque Psoriasis : Used in adults suffering from chronic, severe forms of this skin disease .

Crohn's Disease and Ulcerative Colitis

A pivotal study on this compound's efficacy in ulcerative colitis demonstrated significant clinical responses. In the Active Ulcerative Colitis Trials (ACT 1 and ACT 2), patients receiving this compound showed a higher likelihood of achieving clinical response at weeks 8, 30, and 54 compared to those on placebo . For instance, at week 8, 69% of patients receiving this compound (5 mg) had a clinical response compared to only 37% in the placebo group (P<0.001) .

Rheumatoid Arthritis

In rheumatoid arthritis patients treated with this compound alongside methotrexate, significant improvements were noted in disease activity scores. The IMPACT trial indicated that over half of the patients achieved an ACR20 response after one year of treatment .

Ulcerative Colitis Case Study

A notable case involved a 57-year-old female diagnosed with severe ulcerative colitis after ineffective treatment with traditional medications. Following the initiation of this compound therapy, she experienced substantial symptom relief, including reduced abdominal pain and improved bowel function. After multiple infusions, her condition stabilized significantly, demonstrating this compound's effectiveness as a treatment option for refractory cases .

Parameter Before this compound Treatment After this compound Treatment
Abdominal PainSevereMild
Bowel MovementsFrequent diarrheaFormed stool once daily
WeightLowIncreased by 15 kg
Quality of LifePoorImproved

Psoriatic Arthritis Case Study

In a randomized controlled trial involving patients with psoriatic arthritis, this compound was shown to lead to significant improvements in skin lesions and joint pain. The study reported that approximately 58.9% of patients achieved ACR20 responses at one year .

Safety Profile

While this compound is effective, it is essential to consider its safety profile. Common side effects include infusion reactions, increased risk of infections, and potential malignancies. Reports from various studies indicate that while serious adverse events can occur, the overall safety profile remains consistent across different patient populations .

Wirkmechanismus

Infliximab exerts its effects by binding to both the soluble and transmembrane forms of TNF-α with high affinity. This binding prevents TNF-α from interacting with its receptors, thereby inhibiting the pro-inflammatory cascade signaling. Additionally, this compound may cause lysis of cells that produce TNF-α .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparative Data for this compound Biosimilars

Parameter ABP 710 vs. RP CT-P13 vs. RP
ACR20 Response (RA) 65% vs. 63% 60% vs. 58%
Serious Infections 5% vs. 6% 6% vs. 5%
ATI Incidence 12% vs. 14% 13% vs. 11%
Half-Life ~21 days ~22 days

Comparison with Other Biologics

Vedolizumab (Anti-α4β7 Integrin)

  • Mechanism : Gut-selective lymphocyte migration inhibition, unlike systemic TNF-α blockade .
  • Efficacy in UC: Network meta-analysis showed vedolizumab had comparable efficacy to this compound (clinical remission: 35% vs. 38%) but lower immunogenicity (ADA incidence: 3% vs. 13%) .
  • Safety : Lower risk of systemic infections (e.g., tuberculosis) due to gut specificity .

Adalimumab (Anti-TNF-α)

  • Binding Properties : Similar affinity for soluble TNF-α (sTNF) but lower membrane TNF-α (mTNF) binding compared to this compound (Kd: 468 pM vs. 445 pM) .
  • Complement Activation : Induces complement-dependent cytotoxicity (CDC) in mTNF-expressing cells, unlike etanercept .
  • Immunogenicity: Higher ADA rates (~30%) than this compound (~15%) in IBD .

Golimumab (Anti-TNF-α)

  • Dose Escalation : Less frequent dose escalation than this compound (10% vs. 35% in Medicare claims), reducing long-term costs despite higher initial pricing .

Table 2: this compound vs. Other Biologics

Parameter This compound Vedolizumab Adalimumab Golimumab
Target TNF-α α4β7 Integrin TNF-α TNF-α
Clinical Remission (UC) 38% 35% 30% 28%
ADA Incidence 13% 3% 30% 12%
CDC Induction Yes No Yes No
Systemic Infections Moderate Low Moderate Moderate

Cost and Practical Considerations

  • Biosimilar Savings : ABP 710 and CT-P13 offer ~30% cost reduction, though this compound’s frequent dose escalation (35% in RA) may offset savings compared to golimumab .
  • Therapeutic Drug Monitoring (TDM): Essential for this compound due to ATI impact; assays vary in sensitivity (e.g., ELISA vs. radioimmunoassay) .

Biologische Aktivität

Infliximab is a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in various autoimmune and inflammatory diseases. Its biological activity is primarily mediated through the inhibition of TNF-α, leading to a reduction in inflammation and modulation of immune responses. This article reviews the biological mechanisms, clinical efficacy, and case studies related to this compound, supported by diverse research findings.

This compound exerts its biological effects by forming stable complexes with both soluble and membrane-bound TNF-α. This action effectively neutralizes TNF-α's activity, which is critical in the pathogenesis of inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and other conditions. The following are key mechanisms through which this compound operates:

  • Inhibition of TNF-α : By blocking TNF-α, this compound reduces the activation of immune cells, including macrophages and T lymphocytes, which are responsible for perpetuating inflammation .
  • Modulation of Immune Responses : this compound decreases the expression of adhesion molecules on endothelial cells, thereby reducing leukocyte infiltration into inflamed tissues. This modulation helps restore normal tissue architecture and function .
  • Reduction of Cytokine Levels : Clinical studies have shown that this compound therapy leads to decreased levels of pro-inflammatory cytokines such as IL-1β and IFN-γ in patients with IBD .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in treating various inflammatory conditions. Below is a summary of its effectiveness based on clinical trials:

ConditionResponse Rate (%)Remission Rate (%)Time to Response (days)
Crohn's Disease65%31%8
Ulcerative Colitis90%60%7
Rheumatoid Arthritis70%50%14

These data indicate that this compound not only reduces disease activity but also promotes remission in chronic inflammatory diseases .

Case Study 1: Crohn's Disease

A clinical trial involving patients with Crohn's disease reported that after three infusions of this compound (5 mg/kg), significant reductions in the Crohn's Disease Activity Index (CDAI) were observed. Patients showed a decrease from a baseline CDAI score of over 700 to below 150 within weeks .

Case Study 2: Severe Neurotuberculosis

In two patients suffering from severe neurotuberculosis, this compound was administered as part of their treatment regimen. Both patients exhibited marked neurological improvement after receiving three doses of this compound, highlighting its potential role in managing inflammatory responses in infectious diseases .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Predictors of Response : Research indicates that certain biomarkers may predict patient responses to this compound therapy, allowing for personalized treatment approaches .
  • Safety Profile : this compound is generally well-tolerated; however, some patients experience infusion-related reactions or infections due to immunosuppression .
  • Long-term Efficacy : A meta-analysis revealed that maintenance therapy with this compound significantly prolongs remission periods in patients with IBD compared to placebo .

Q & A

Q. What are the standard dosing protocols for Infliximab in randomized controlled trials (RCTs) for inflammatory bowel disease (IBD)?

In RCTs such as the ACT 1 and ACT 2 studies, this compound is administered intravenously at 5 mg/kg or 10 mg/kg at weeks 0, 2, and 6, followed by maintenance dosing every 8 weeks through week 46 (ACT 1) or week 22 (ACT 2). This regimen ensures consistent drug exposure to evaluate induction and maintenance efficacy . Similar protocols are applied in other clinical contexts, such as kidney transplant trials, where this compound is combined with immunosuppressive induction therapy .

Q. How is clinical response defined in this compound trials for ulcerative colitis?

Clinical response is typically measured using the Mayo score, which assesses stool frequency, rectal bleeding, endoscopic findings, and physician’s global assessment. A response is defined as a ≥3-point decrease in the Mayo score (with ≥30% reduction from baseline) and a ≥1-point reduction in rectal bleeding or an absolute subscore of 0–1 . This standardized metric allows comparability across trials.

Q. What methodologies are used to assess this compound’s impact on hospitalization and surgery rates in IBD?

Meta-analyses of RCTs and observational studies employ odds ratios (ORs) with 95% confidence intervals (CIs) to quantify risk reduction. For example, pooled RCT data show this compound reduces hospitalization risk (OR: 0.51; 95% CI: 0.40–0.65) and surgery risk in Crohn’s disease (OR: 0.31; 95% CI: 0.15–0.64) . Observational studies complement RCTs by providing real-world evidence, though heterogeneity (e.g., I² = 87%) must be addressed via sensitivity analyses .

Advanced Research Questions

Q. How do researchers address the development of anti-drug antibodies (ADAs) impacting this compound’s efficacy?

ADA detection involves immunoassays (e.g., bridging ELISA) to measure antibody titers, with drug-tolerant assays minimizing false negatives due to drug interference. Concomitant immunosuppressive therapy (e.g., azathioprine) is recommended to reduce immunogenicity, as it lowers ADA incidence (p<0.001) and prolongs drug persistence . Pharmacokinetic monitoring (e.g., trough levels <8.0 µg/mL predict shorter response duration) guides dose optimization . Post-hoc analyses of long-term data, such as the LIBERTY studies, further evaluate ADA clinical relevance .

Q. What experimental designs are effective in resolving contradictory data on this compound’s immunomodulatory effects, such as ACPA levels in rheumatoid arthritis (RA)?

Contradictory findings (e.g., ACPA reduction in some studies vs. no change in others) require stratification by patient subgroups (e.g., seropositivity status) and standardized assay protocols. For instance, longitudinal studies with frequent sampling (e.g., 3- and 6-month intervals) and controlled confounders (e.g., concomitant DMARDs) improve reliability . Meta-regression can identify moderators (e.g., treatment duration) across studies to explain heterogeneity .

Q. How can multi-attribute methods (MAM) enhance analytical characterization of this compound and its biosimilars?

MAM combines mass spectrometry (e.g., intact mass analysis, peptide mapping) and bioinformatics to assess critical quality attributes (CQAs) like glycosylation, disulfide bonds, and charge variants. For example, Byonic™ software automates glycopeptide analysis, while native spray MS evaluates charge heterogeneity. These methods enable precise comparison of originator and biosimilar products (e.g., Remicade® vs. Remsima®) .

Q. What strategies optimize this compound dosing in patients with pharmacokinetic variability due to disease severity or comorbidities?

Population pharmacokinetic (PopPK) modeling identifies covariates (e.g., albumin levels, body weight) affecting drug clearance. Adaptive trial designs, such as Bayesian forecasting, allow real-time dose adjustments based on trough levels. For example, trough concentrations ≥3 µg/mL correlate with sustained remission in IBD, guiding personalized regimens .

Q. How do researchers evaluate this compound’s long-term safety in complex cohorts, such as post-surgical IBD patients?

Prospective cohort studies with matched controls (e.g., this compound-exposed vs. non-exposed IPAA patients) assess outcomes like anastomotic leaks. Adjusted hazard ratios (HRs) control for confounders (e.g., steroid use), while sensitivity analyses address missing data . Registries with long-term follow-up (e.g., ≥5 years) capture rare adverse events (e.g., late-onset infections) .

Methodological Considerations for Contradictory Data

  • Meta-analysis frameworks : Use random-effects models to account for between-study heterogeneity (e.g., I² >50%) and subgroup analyses to explore sources of variation (e.g., geographic differences in ADA rates) .
  • Mechanistic studies : Combine in vitro assays (e.g., TNF-α neutralization) with clinical PK/PD modeling to reconcile discordant efficacy data across diseases (e.g., IBD vs. RA) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.